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molecular formula C9H10O2 B1584414 3,4-Dihydro-2H-1,5-benzodioxepine CAS No. 7216-18-4

3,4-Dihydro-2H-1,5-benzodioxepine

Cat. No. B1584414
M. Wt: 150.17 g/mol
InChI Key: CBXMULHQEVXJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599347

Procedure details

110 g of pyrocatechol, 276 g of potassium carbonate and 303 g of 1,3-dibromopropane were stirred at 120° C. for 48 hours in 800 ml of absolute dimethylformamide. The cooled suspension was filtered under suction, the residue was back-washed with ether and the filtrate was poured into 4 l of water. This was extracted with ether. The ether extract was washed twice with 3N sodium hydroxide and then neutral with water, dried over sodium sulfate and evaporated in vacuo. The residue (146.6 g) was distilled at 11 mm/118°-120° C. 61.9 g (41.2% of theory) of 3,4-dihydro-2H-1,5-benzodioxepine were obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][CH2:18]Br>CN(C)C=O>[O:2]1[C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[O:4][CH2:18][CH2:17][CH2:16]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
303 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered under suction
WASH
Type
WASH
Details
the residue was back-washed with ether
ADDITION
Type
ADDITION
Details
the filtrate was poured into 4 l of water
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed twice with 3N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
neutral with water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue (146.6 g) was distilled at 11 mm/118°-120° C

Outcomes

Product
Name
Type
product
Smiles
O1CCCOC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 g
YIELD: PERCENTYIELD 41.2%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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